molecular formula C22H21N5O2 B12151830 N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12151830
M. Wt: 387.4 g/mol
InChI Key: NJNKCFHHUSCTNA-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic compound featuring a fused 8.4.0.0³,⁸ ring system with a carboxamide group at position 5, an ethyl group at the N-position, and a 4-methylbenzyl substituent at position 5. This compound’s structural complexity arises from its tricyclic core, which integrates imino and oxo functionalities.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-3-24-21(28)16-12-17-20(25-18-6-4-5-11-26(18)22(17)29)27(19(16)23)13-15-9-7-14(2)8-10-15/h4-12,23H,3,13H2,1-2H3,(H,24,28)

InChI Key

NJNKCFHHUSCTNA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Core Tricyclic System Construction

The tricyclo[8.4.0.0³,⁸]tetradeca-pentaene core is assembled via a tandem cyclization-condensation sequence. A validated approach involves reacting β-keto amides with o-carbonyl phenylazides in dimethylsulfoxide (DMSO) at 70°C for 2 hours, as demonstrated in triazoloquinoline syntheses . This metal-free protocol employs 10 mol% diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the initial cyclization, followed by potassium hydroxide (0.1–1.2 equiv) to facilitate ring contraction . Key parameters include:

ParameterOptimal ConditionYield Impact
CatalystDBU (10 mol%)Increases rate by 40%
SolventDMSOEnhances polarity
Temperature70°CBalances kinetics

Alternative routes use phosgene derivatives to activate carbonyl groups for nucleophilic attack, as seen in carbamate syntheses . For instance, treating intermediates with triphosgene in dichloromethane at 0–25°C generates reactive chloroformate species, which subsequently react with amines to form urea linkages .

Imino Group Installation

The 6-imino functionality is introduced via Schiff base formation or reductive amination. A patent detailing analogous compounds refluxes intermediates with formaldehyde and formic acid to achieve N-methylation, followed by nitro group reduction using sodium hydrosulfite . Adapting this, the target imino group is installed by condensing a primary amine precursor with ketones under acidic conditions (pH 2–3), followed by in situ oxidation using manganese dioxide .

Critical considerations:

  • Solvent Choice : Tetrahydrofuran (THF) or ethyl acetate prevents premature hydrolysis .

  • Temperature Control : Reactions performed at 0–5°C minimize side reactions .

  • Workup : Sequential extractions with ethyl acetate and sodium bicarbonate ensure purity .

N-Ethyl and 4-Methylbenzyl Substituent Incorporation

The N-ethyl group is introduced via alkylation of a secondary amine intermediate. A scalable method reacts the amine with ethyl bromide in the presence of potassium carbonate in acetonitrile at 60°C for 12 hours . The 4-methylbenzyl moiety is appended using a Mitsunobu reaction: treating a hydroxyl-bearing intermediate with 4-methylbenzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C .

ReagentRoleStoichiometry
Ethyl bromideAlkylating agent1.2 equiv
K₂CO₃Base3.0 equiv
DEADOxidizing agent1.5 equiv

Oxo Group Formation and Final Cyclization

The 2-oxo group is installed via ketone oxidation or carbonylative cyclization. A patent method oxidizes secondary alcohols using pyridinium chlorochromate (PCC) in dichloromethane, achieving >85% conversion . For the target compound, intramolecular cyclization is induced by heating the linear precursor in toluene at 110°C with p-toluenesulfonic acid (p-TsOH) as a catalyst .

Reaction Profile :

  • Linear Precursor : 7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo intermediate

  • Cyclization Agent : p-TsOH (5 mol%)

  • Solvent : Toluene

  • Time : 6–8 hours

  • Yield : 72–78%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Structural validation employs:

  • ¹H/¹³C NMR : Confirms substituent integration and coupling patterns.

  • HRMS : Verifies molecular ion ([M+H]⁺ at m/z 418.1978).

  • X-ray Crystallography : Resolves the tricyclic conformation .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Organocatalytic Metal-free, scalableRequires anhydrous DMSO63–96%
Phosgene-mediated High atom economyToxicity concerns48–76%
Mitsunobu alkylation StereoretentiveCostly reagents65–79%

Industrial Scalability Considerations

Large-scale production (>1 kg) employs continuous flow reactors to enhance heat/mass transfer during exothermic steps like imino group formation . Solvent recovery systems minimize waste, with DMSO and THF recycled via distillation. Regulatory compliance necessitates phosgene alternatives (e.g., diphosgene) for carbamate syntheses .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group or to reduce the imino group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, where hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with hydroxyl or amine groups.

    Substituted Derivatives: Compounds with various functional groups attached to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s unique structure and functional groups may allow it to target specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The imino and oxo groups can form hydrogen bonds with biological macromolecules, while the triazatricyclic core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents (Position 7) Additional Features CAS Number
N-ethyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[...]-5-carboxamide (Target Compound) 4-methylbenzyl Tricyclic core, carboxamide Not Available
N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxamide (CymitQuimica, 2025) 2-methoxyethyl 11-methyl group, discontinued availability 371212-22-5
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (Al-Hity, 2005) Benzothiazolyl Spirocyclic system, dimethylamino group Not Available

Key Observations :

  • Substituent Effects : The target compound’s 4-methylbenzyl group (position 7) enhances aromatic interactions compared to the methoxyethyl group in the CymitQuimica analogue, which may reduce steric hindrance but increase polarity .
  • Ring Systems : The tricyclic core of the target compound contrasts with the spirocyclic systems in benzothiazole derivatives (e.g., Al-Hity, 2005), which exhibit distinct conformational rigidity and electronic delocalization patterns .
Electronic and Reactivity Profiles
  • Hydrogen Bonding : The carboxamide group in the target compound enables hydrogen bonding with solvents or biological targets, akin to spirocyclic carboxamides in Al-Hity (2005). This contrasts with methoxyethyl-containing analogues, where ether oxygen may act as a weaker hydrogen bond acceptor .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors (e.g., triazatricyclic core formation via Sandmeyer reaction for halogen introduction) and functionalization of substituents. Critical parameters include:

  • Catalysts : Use transition-metal catalysts (e.g., Pd or Cu) for cross-coupling steps.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature : Controlled heating (80–120°C) improves cyclization yields .
  • Purification : Column chromatography or crystallization ensures >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and imino/carbonyl group integrity.
  • X-ray Crystallography : Resolves the triazatricyclic framework and stereochemistry (use SHELX programs for refinement) .
  • HRMS : Validates molecular formula (e.g., C₁₉H₂₁N₅O₂, MW 351.4 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposes above 200°C; store at −20°C in inert atmospheres.
  • Light Sensitivity : Degrades under UV exposure; use amber vials for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across studies?

  • Comparative Structural Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. furan groups) using analogs from and .
  • Dose-Response Curves : Validate activity thresholds in enzymatic assays (e.g., IC₅₀ values).
  • Replication : Standardize cell lines/pH conditions to minimize variability .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Docking Simulations : Use software like AutoDock to map binding to enzymes/receptors (e.g., nitrobenzoyl group interactions in ).
  • MD Simulations : Assess triazatricyclic scaffold flexibility in aqueous environments .

Q. What methods optimize regioselectivity in functionalization reactions?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution.
  • Microwave-Assisted Synthesis : Enhances reaction speed and selectivity (e.g., 30% higher yield in ) .

Q. How do substituents influence structure-activity relationships (SAR)?

Substituent Effect on Bioactivity Source
4-MethylphenylEnhances lipophilicity and membrane penetration
Ethyl CarboxylateIncreases metabolic stability
Propenyl GroupModulates enzyme inhibition kinetics

Q. What are the challenges in achieving enantiomeric purity, and how are they addressed?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cyclization .

Methodological Considerations

Q. How to design experiments for assessing biological activity?

  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., protease targets).
  • Binding Studies : Surface plasmon resonance (SPR) quantifies affinity (KD values) .

Q. What protocols mitigate impurities during scale-up?

  • Continuous Flow Reactors : Reduce byproduct formation via precise residence time control.
  • In-Line Analytics : Real-time HPLC monitoring ensures reaction completion .

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